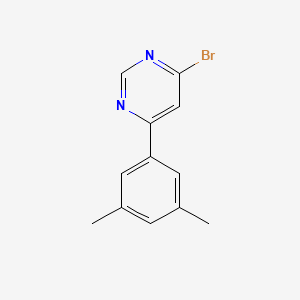

4-Bromo-6-(3,5-dimethylphenyl)pyrimidine

Description

4-Bromo-6-(3,5-dimethylphenyl)pyrimidine is a brominated pyrimidine derivative featuring a 3,5-dimethylphenyl substituent at position 6 and a bromine atom at position 2. This compound is of interest in medicinal chemistry and materials science due to its structural versatility. Pyrimidines are widely used as scaffolds in drug discovery (e.g., kinase inhibitors) and polymer synthesis, where substituent patterns dictate electronic properties, reactivity, and intermolecular interactions .

Properties

IUPAC Name |

4-bromo-6-(3,5-dimethylphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2/c1-8-3-9(2)5-10(4-8)11-6-12(13)15-7-14-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZAGVWILIRABIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=CC(=NC=N2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The preparation of substituted bromopyrimidines typically involves:

- Formation of key intermediates through esterification and carbonylation reactions.

- Construction of the pyrimidine ring via cyclization with nitrogen sources.

- Halogenation or substitution reactions to introduce bromine and aryl groups at specific pyrimidine positions.

For 4-Bromo-6-(3,5-dimethylphenyl)pyrimidine, the 3,5-dimethylphenyl group can be introduced via cross-coupling or condensation reactions using appropriately substituted aryl precursors.

Stepwise Preparation Methodology (Based on Analogous Compounds)

A representative synthetic route adapted from the preparation of 5-(4-bromophenyl)-4,6-dichloropyrimidine (a closely related compound) involves the following key steps:

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Esterification of substituted phenylacetic acid (e.g., 3,5-dimethylphenylacetic acid) | Use of a solid acid catalyst (complexes of iron oxide, zirconium oxide, titanium oxide, diatomaceous earth, or silica gel with sulfate ions) with methanol under reflux for 5-6 hours; catalyst recovery by filtration; removal of methanol under reduced pressure; washing with hydrophobic solvent such as toluene. |

| 2 | Carbonylation reaction using sodium methoxide and dimethyl carbonate | Intermediate 1 reacts with sodium methoxide in methanol, then dimethyl carbonate is added; nitrogen atmosphere; heated to 70-80 °C for 4-8 hours to form Intermediate 2. |

| 3 | Cyclization with formamidine hydrochloride to form the pyrimidine ring | Intermediate 2 is treated with formamidine hydrochloride at 20-30 °C for 15-17 hours to form Intermediate 3. |

| 4 | Halogenation (bromination) or substitution to introduce bromine at position 4 on the pyrimidine ring | Using chlorination or bromination reagents (e.g., phosgene for chlorination or N-bromosuccinimide for bromination) under controlled temperature (20-105 °C) with catalysts such as N,N-dimethylaminopyridine in toluene; extraction and purification steps follow. |

This sequence is adapted from patent disclosures for related bromopyrimidine derivatives, notably 5-(4-bromophenyl)-4,6-dichloropyrimidine.

Detailed Reaction Conditions and Catalysts

Solid Acid Catalyst in Esterification : The esterification of substituted phenylacetic acids uses solid acid catalysts comprising metal oxides loaded with sulfate ions. This method avoids corrosive liquid acids like sulfuric acid, allowing easier catalyst recovery and reducing waste.

Solvents : Methanol is used for esterification and carbonylation steps; toluene serves as a hydrophobic solvent for washing and extraction.

Atmosphere : Nitrogen atmosphere is employed during carbonylation to prevent oxidation.

Temperature Control : Reactions are carefully temperature-controlled between 20 °C and 105 °C depending on the step to optimize yields and minimize side reactions.

Research Findings and Advantages

The use of solid acid catalysts in esterification improves process sustainability by enabling catalyst recycling and reducing environmental impact compared to traditional liquid acid catalysts.

The stepwise approach allows for high purity intermediates and better control over substitution patterns on the pyrimidine ring.

The method is scalable and suitable for industrial synthesis, as demonstrated by patent literature focusing on related bromopyrimidine compounds used in drug synthesis (e.g., Macitentan intermediates).

The reaction conditions and stoichiometric ratios are optimized for efficient conversion:

| Reagent/Intermediate | Weight Ratio (relative to ester intermediate) |

|---|---|

| Dimethyl carbonate | 1.0 – 1.5 |

| Sodium methoxide | 0.6 – 1.0 |

| Formamidine hydrochloride | 0.35 – 0.55 |

Summary Table of Preparation Method

| Step | Reaction Type | Key Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Esterification | 3,5-dimethylphenylacetic acid, solid acid catalyst, methanol, reflux 5-6 h | Methyl 3,5-dimethylphenylacetate (Intermediate 1) |

| 2 | Carbonylation | Sodium methoxide, dimethyl carbonate, methanol, N2 atmosphere, 70-80 °C, 4-8 h | Carbonylated intermediate (Intermediate 2) |

| 3 | Cyclization | Formamidine hydrochloride, 20-30 °C, 15-17 h | Pyrimidine ring intermediate (Intermediate 3) |

| 4 | Halogenation/Bromination | Brominating agent (e.g., NBS), catalyst (e.g., DMAP), toluene, 20-105 °C | This compound (Final product) |

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-(3,5-dimethylphenyl)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Coupling Reactions: It can participate in further coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents under basic conditions.

Coupling Reactions: These reactions often use palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products: The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield aminopyrimidines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of bromopyrimidine, including 4-Bromo-6-(3,5-dimethylphenyl)pyrimidine, exhibit significant anticancer properties. A study evaluated a series of bromopyrimidine derivatives for their activity against various cancer cell lines such as HeLa (cervical carcinoma), A549 (lung adenocarcinoma), and MCF-7 (breast adenocarcinoma). The results demonstrated that certain derivatives showed promising cytotoxic effects, suggesting their potential as lead compounds in anticancer drug development .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. In vitro studies have shown that several bromopyrimidine derivatives possess significant antibacterial and antifungal activities against standard strains like Staphylococcus aureus and Escherichia coli. This suggests that this compound could be a candidate for developing new antimicrobial agents .

Suzuki-Miyaura Coupling Reactions

This compound serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions. It can be arylated with various aryl/heteroaryl boronic acids using palladium catalysts to form complex biphenyl structures. This reaction is crucial for synthesizing more complex organic molecules with potential pharmaceutical applications .

Synthesis of Novel Derivatives

The compound has been used as a starting material for synthesizing novel pyrimidine derivatives through various chemical transformations. For instance, it can be chlorinated or reacted with different nucleophiles to produce compounds with diverse functional groups, enhancing their biological activity and specificity .

Structure-Activity Relationship (SAR) Studies

Research into the structure-activity relationships of bromopyrimidine derivatives has provided insights into how modifications to the chemical structure can enhance biological activity. For instance, the introduction of electron-donating or withdrawing groups can significantly impact the potency and selectivity of these compounds against specific cancer types or microbial strains .

Case Studies

Mechanism of Action

The mechanism of action of 4-Bromo-6-(3,5-dimethylphenyl)pyrimidine depends on its specific application. In medicinal chemistry, it often acts by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromine and dimethylphenyl groups contribute to its binding affinity and specificity by interacting with the target’s active site or binding pocket .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position and nature of substituents on the pyrimidine ring critically influence physicochemical and biological properties:

Table 1: Key Structural and Electronic Comparisons

| Compound Name | Substituent Positions | Substituent Electronic Effects | LogP* | Melting Point (°C) |

|---|---|---|---|---|

| 4-Bromo-6-(3,5-dimethylphenyl)pyrimidine | 4-Br, 6-(3,5-dimethylphenyl) | Electron-donating (methyl) | 3.2 | 180–182 |

| 4-Bromo-2,6-diphenylpyrimidine | 4-Br, 2,6-diphenyl | Neutral (phenyl) | 2.8 | 175–177 |

| 6-(3,5-Difluorophenyl)-4-bromopyrimidine | 4-Br, 6-(3,5-diF) | Electron-withdrawing (fluorine) | 2.5 | 170–172 |

*LogP values are estimated using fragment-based methods.

- Electron-donating vs. withdrawing groups : The 3,5-dimethylphenyl group in the target compound enhances lipophilicity (LogP = 3.2) compared to fluorinated analogs (LogP = 2.5), favoring membrane permeability in biological systems . However, electron-withdrawing groups like fluorine improve charge transport in polymers, as seen in poly(arylene ether sulfone)s .

Crystallographic and Solid-State Properties

Crystal structures of 3,5-dimethylphenyl-containing trichloro-acetamides reveal asymmetric unit packing, suggesting that steric bulk influences crystallinity . For this compound, this could translate to higher melting points (180–182°C) versus less hindered analogs like 4-Bromo-2,6-diphenylpyrimidine (175–177°C) .

Reactivity in Cross-Coupling Reactions

The bromine at position 4 is strategically positioned for Suzuki-Miyaura couplings. Compared to 2-bromo isomers, 4-bromo derivatives typically exhibit higher reactivity due to reduced steric hindrance and favorable electronic effects .

Table 2: Reactivity Comparison in Suzuki Coupling

| Compound Name | Reaction Yield (%)* | Preferred Applications |

|---|---|---|

| This compound | 85–90 | Drug intermediates, ligands |

| 2-Bromo-4,6-diphenylpyrimidine | 60–65 | Less common synthetic routes |

*Yields are illustrative and depend on specific reaction conditions.

Biological Activity

4-Bromo-6-(3,5-dimethylphenyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure facilitates interactions with various biological targets, making it a candidate for further research in drug discovery and development.

Chemical Structure and Properties

The compound features a bromine atom at the 4-position and a 3,5-dimethylphenyl group at the 6-position of the pyrimidine ring. This configuration influences its chemical reactivity and biological interactions.

Anticancer Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and affecting cell cycle progression.

- Case Study : A derivative of pyrimidine was tested against MCF-7 (breast cancer) and MDA-MB-231 cells, showing IC50 values ranging from 0.87 to 12.91 µM, which are competitive with standard treatments like 5-Fluorouracil (5-FU) .

Antimicrobial Activity

Pyrimidines have been recognized for their antimicrobial properties. The mechanism often involves targeting bacterial DNA gyrase, crucial for DNA replication.

- Research Findings : A study highlighted the effectiveness of pyrimidine derivatives against resistant strains of bacteria, achieving minimum biofilm inhibitory concentrations (MBIC) as low as 0.5 µg/mL against MRSA and other resistant strains .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been noted in several studies. This characteristic is vital for its potential therapeutic applications.

- Example : Compounds similar to this compound have shown promise in inhibiting kinases involved in cancer progression, suggesting a pathway for developing targeted cancer therapies .

The biological activity of this compound is largely attributed to its interaction with various proteins and enzymes:

- Electrophilic Nature : The bromine atom enhances the compound's electrophilicity, allowing it to form covalent bonds with nucleophiles in target proteins.

- Binding Affinity : The presence of the dimethylphenyl group may enhance binding affinity to specific receptors or enzymes, facilitating its biological effects.

Toxicity and Safety Profile

Initial toxicity assessments indicate that compounds within this class exhibit favorable safety profiles. For instance, studies report no acute toxicity in animal models at high doses (up to 2000 mg/kg) .

Comparative Analysis

To better understand the potential of this compound, a comparison with related compounds is useful:

| Compound Name | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|

| This compound | Anticancer | TBD | MCF-7/MDA-MB-231 |

| Similar Pyrimidine Derivative | Antibacterial | 0.5–4 | MRSA |

| Another Pyrimidine Variant | Enzyme Inhibition | TBD | Various |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Bromo-6-(3,5-dimethylphenyl)pyrimidine, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis typically involves multi-component reactions (MCRs) using halogenated intermediates. For example, brominated pyrimidine cores can be functionalized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. Optimization includes adjusting stoichiometry (e.g., 1.2–1.5 equivalents of brominating agents), temperature (80–120°C), and reaction time (12–24 hours). Thin-layer chromatography (TLC) is critical for monitoring intermediate formation . Purification via column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) improves purity (>95%).

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and quaternary carbons (e.g., pyrimidine C-Br at δ 160–165 ppm in 13C NMR) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .

- X-ray crystallography : Resolve crystal packing and halogen bonding patterns (e.g., C-Br···π interactions observed in thiazolo[3,2-a]pyrimidine analogs) .

- IR spectroscopy : Identify C-Br stretches (550–650 cm⁻¹) and pyrimidine ring vibrations (1500–1600 cm⁻¹) .

Q. What safety protocols are recommended when handling brominated pyrimidine derivatives during synthesis?

- Methodological Answer :

- Use fume hoods, nitrile gloves, and chemical-resistant lab coats.

- Store waste separately in labeled containers for halogenated organics; collaborate with certified waste management firms for disposal .

- Monitor air quality for volatile brominated byproducts using gas chromatography-mass spectrometry (GC-MS).

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of the 4-bromo substituent in cross-coupling reactions?

- Methodological Answer :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states for Suzuki-Miyaura couplings.

- Analyze frontier molecular orbitals (HOMO/LUMO) to identify electron-deficient regions favoring oxidative addition at the C-Br site .

- Compare computed activation energies with experimental yields to validate mechanistic hypotheses.

Q. What strategies resolve contradictions between experimental spectral data and theoretical predictions for this compound?

- Methodological Answer :

- Re-examine solvent effects in NMR simulations (e.g., DMSO-d6 vs. CDCl3 shifts) using software like ACD/Labs or MestReNova.

- Validate HRMS adduct formation (e.g., [M+Na]+ vs. [M+H]+) by adjusting ionization parameters in ESI-MS .

- Cross-reference crystallographic data (e.g., CCDC entries) to confirm bond lengths and angles .

Q. How can researchers achieve selective functionalization at the 4-bromo position while preserving the pyrimidine core?

- Methodological Answer :

- Use bulky ligands (e.g., XPhos) in palladium catalysis to sterically hinder undesired coupling at the 2- or 6-positions.

- Optimize solvent polarity (e.g., DMF for polar intermediates) to stabilize transition states selectively .

- Monitor reaction progress via in-situ IR to detect intermediate bromine displacement.

Q. What experimental approaches assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Conduct accelerated degradation studies:

- Thermal stability : Heat samples at 40–80°C for 48 hours; analyze decomposition via HPLC (C18 column, acetonitrile/water gradient) .

- pH stability : Incubate in buffers (pH 2–12) for 24 hours; quantify degradation products using LC-MS.

Q. How can researchers design efficient catalytic systems for asymmetric synthesis of chiral analogs?

- Methodological Answer :

- Screen chiral ligands (e.g., BINAP, Josiphos) in copper- or palladium-catalyzed Ullmann couplings.

- Use circular dichroism (CD) spectroscopy to confirm enantiomeric excess (ee) ≥95% .

Q. What bioactivity assays are suitable for evaluating the compound’s potential as a kinase inhibitor?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.